2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is a selective and potent antagonist of the 5-HT7 receptor, which plays a significant role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(4-methylpiperidin-1-yl)propylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving the 5-HT7 receptor to understand its role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to the 5-HT7 receptor, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by selectively binding to the 5-HT7 receptor, thereby inhibiting its activity. This receptor is involved in the regulation of mood, circadian rhythm, and cognitive functions. By blocking the receptor, the compound can modulate these physiological processes, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate: Another piperidine derivative with different pharmacological properties.
N,3-Dimethyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide: A closely related compound with similar structural features.
Uniqueness
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is unique due to its high selectivity and potency as a 5-HT7 receptor antagonist. This specificity makes it particularly useful in research focused on this receptor, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-14-7-11-19(12-8-14)10-4-9-18-22(20,21)17-13-15(2)5-6-16(17)3/h5-6,13-14,18H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMAYUKXMCGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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